molecular formula C10H12N4Na3O12P3 B13938364 trisodium;[oxido-[oxido-[[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate

trisodium;[oxido-[oxido-[[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate

Cat. No.: B13938364
M. Wt: 542.11 g/mol
InChI Key: ORWKXNLAWOGPOA-PXJNTPRPSA-K
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Description

Trisodium;[oxido-[oxido-[[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate is a complex chemical compound. It is characterized by its intricate structure, which includes a purine base, a ribose sugar, and multiple phosphate groups. This compound is significant in various biochemical processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;[oxido-[oxido-[[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate involves multiple steps. The process typically starts with the preparation of the purine base, followed by the attachment of the ribose sugar and the subsequent addition of phosphate groups. The reaction conditions often require controlled temperatures, pH levels, and the use of specific catalysts to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain precise control over the reaction conditions. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Trisodium;[oxido-[oxido-[[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can modify the phosphate groups or the purine base.

    Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts. The reactions typically occur under controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized purine derivatives, while substitution reactions can result in modified phosphate groups.

Scientific Research Applications

Trisodium;[oxido-[oxido-[[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.

    Biology: The compound plays a role in studying biochemical pathways and enzyme activities.

    Medicine: It is used in the development of pharmaceuticals and as a tool in drug discovery.

    Industry: The compound is utilized in the production of various biochemical products and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of trisodium;[oxido-[oxido-[[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, influencing their activity and modulating biochemical pathways. The phosphate groups play a crucial role in these interactions, facilitating the transfer of phosphate groups in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Disodium;[oxido-[oxido-[[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate
  • Monosodium;[oxido-[oxido-[[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate

Uniqueness

Trisodium;[oxido-[oxido-[[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate is unique due to its specific structure, which includes three sodium ions and multiple phosphate groups. This structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C10H12N4Na3O12P3

Molecular Weight

542.11 g/mol

IUPAC Name

trisodium;[oxido-[oxido-[[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H15N4O12P3.3Na/c15-10-8-9(11-4-12-10)14(5-13-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H,11,12,15)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+;;;/m0.../s1

InChI Key

ORWKXNLAWOGPOA-PXJNTPRPSA-K

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C2N=CNC3=O.[Na+].[Na+].[Na+]

Canonical SMILES

C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C2N=CNC3=O.[Na+].[Na+].[Na+]

Origin of Product

United States

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